molecular formula C17H16N6O2 B2719186 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide CAS No. 1324679-02-8

3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Cat. No.: B2719186
CAS No.: 1324679-02-8
M. Wt: 336.355
InChI Key: MFPJFWTYIUNFEG-UHFFFAOYSA-N
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Description

3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical drug discovery research. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole heterocycle and an azetidine ring, which are known to contribute favorably to the physicochemical properties and biological activity profiles of drug-like compounds . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is present in several commercially available drugs and is the subject of ongoing research for a wide spectrum of biological activities, including potential applications as enzyme inhibitors and receptor ligands . The azetidine scaffold, a four-membered nitrogen-containing ring, is increasingly utilized in modern drug design to reduce conformational flexibility, increase solubility, and improve metabolic stability compared to larger ring systems. The molecule is completed with a p-tolyl (4-methylphenyl) carboxamide group, which can be critical for target binding and selectivity. This compound is intended For Research Use Only and is not approved for use in humans or animals. It is strictly for application in non-clinical laboratory settings, such as in vitro binding assays, enzymatic inhibition studies, structure-activity relationship (SAR) investigations, and as a building block for further chemical synthesis. Researchers are responsible for ensuring all applicable safety protocols are followed when handling this material.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-3-5-13(6-4-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJFWTYIUNFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a novel derivative belonging to the class of oxadiazole compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-tubercular therapies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

Property Details
Chemical Formula C₁₃H₁₄N₄O₂
Molecular Weight 258.28 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar oxadiazole structures have shown efficacy against various cancer cell lines by targeting:

  • Histone Deacetylase (HDAC) : Oxadiazole derivatives have been reported to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Telomerase Activity : Some derivatives inhibit telomerase, an enzyme crucial for cancer cell immortality .

In particular, compounds structurally related to our target have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting a potential for similar activity against cancer cells .

Antitubercular Activity

The compound's structural features suggest potential antitubercular activity. Research on related oxadiazole derivatives has shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC90 values indicating their ability to inhibit bacterial growth effectively while displaying low cytotoxicity towards human cells .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The most active compounds showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value of 10.38 μM and increased apoptosis markers like p53 expression and caspase-3 cleavage .
  • Antitubercular Activity Assessment :
    • In another study focused on oxadiazole derivatives, several compounds were synthesized and tested against Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated IC50 values below 5 μM, indicating strong potential for further development into therapeutic agents .

Mechanistic Insights

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells:

  • Molecular Docking Studies : These studies reveal that oxadiazole compounds can form stable interactions with target proteins such as HDAC and telomerase. The binding affinity and specificity are influenced by the substituents on the oxadiazole ring .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microbial strains. For instance:

  • Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.
  • Antifungal Activity : It has also been evaluated for antifungal properties against species such as Candida albicans, exhibiting efficacy comparable to standard antifungal agents.

Anticancer Activity

The anticancer potential of the compound has been investigated through various in vitro studies:

  • Mechanism of Action : The compound is believed to inhibit specific protein kinases involved in cancer cell proliferation. By binding to the ATP-binding sites of these kinases, it disrupts critical signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. This selective targeting of cancer cells while sparing normal cells positions it as a candidate for further development in cancer therapeutics.

Synthesis and Characterization

The synthesis of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide typically involves multi-step reactions:

  • Formation of the Pyrimidine Ring : Starting from basic precursors like acetamidine and formamide.
  • Oxadiazole Ring Formation : Achieved by reacting the pyrimidine derivative with nitrile oxides.
  • Linking the Azetidine Moiety : Coupling reactions involving azetidine derivatives with carbonylating agents.

Case Study 1: Antimicrobial Efficacy

In a study published in 2024, various derivatives of similar oxadiazole compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural features exhibited significant antibacterial activity against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the anticancer properties of related compounds. The study reported that several derivatives demonstrated potent cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The mechanism was attributed to the inhibition of critical signaling pathways involved in tumor progression.

Comparison with Similar Compounds

Key Observations :

  • Azetidine vs. Piperidine/Carbazole: The target compound’s azetidine ring (four-membered) contrasts with the six-membered piperidine in C22 and the carbazole in 6a–6e .
  • Aryl Substituents: The p-tolyl group (methyl-substituted phenyl) in the target compound offers moderate lipophilicity, whereas C22’s 2-methylphenyl and fluorophenyl groups balance hydrophobicity and electronic effects. Compounds 6a–6e feature bulkier carbazole or nitro/cyano-substituted aryl groups, likely optimizing CB2 receptor affinity .
  • Pyrimidine vs. Fluorophenyl/Pyridine : The pyrimidin-2-yl group in the target compound provides a planar, electron-deficient aromatic system, distinct from the electron-rich fluorophenyl (C22) or pyridine (6b, 6c) groups. This may influence interactions with polar active sites (e.g., kinase ATP pockets).

Pharmacological Activity and Binding Affinity

While direct data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

  • Antitubercular Activity : C22 demonstrated higher binding affinity to Mycobacterium tuberculosis targets than control drugs, attributed to its fluorophenyl-piperidine-oxadiazole architecture . The target compound’s pyrimidine group may enhance affinity for bacterial enzymes reliant on pyrimidine recognition.
  • CB2 Selectivity : Compounds 6a–6e achieved CB2 receptor selectivity through bulky carbazole and halogenated aryl groups . The target compound’s p-tolyl group lacks halogenation, suggesting divergent receptor targeting.

Pharmacokinetic and ADMET Profiles

  • Drug-Likeness : C22 and related oxadiazoles showed favorable ADMET properties, including moderate solubility and blood-brain barrier permeability . The target compound’s azetidine may improve solubility over piperidine but could increase susceptibility to ring-opening metabolism.

Q & A

Q. What are the key synthetic routes for synthesizing 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via coupling reactions between azetidine derivatives and functionalized oxadiazole/pyrimidine precursors. Common methods include:

  • Azetidine-1-carboxamide activation : Use of coupling agents (e.g., EDC/HOBt) to link the azetidine core to the p-tolyl group.
  • Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted or thermal conditions . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., DMF or THF), and temperature control (60–120°C). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm) and azetidine ring integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H19_{19}N7_{7}O2_{2}: 396.1572).
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm binding affinity.
  • Compound stability : Evaluate degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Off-target effects : Employ proteome-wide screening (e.g., kinome profiling) to identify unintended interactions .

Q. What computational strategies are recommended to predict the compound’s mechanism of action and binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Pyrimidine and oxadiazole moieties often engage in π-π stacking and hydrogen bonding.
  • Molecular Dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., solvation effects, conformational flexibility).
  • QSAR models : Correlate substituent modifications (e.g., p-tolyl vs. chlorophenyl) with activity trends .

Q. How can structural modifications enhance selectivity against off-target receptors while maintaining potency?

  • Bioisosteric replacement : Substitute the pyrimidine ring with pyrazine or triazine to alter electronic properties.
  • Azetidine ring functionalization : Introduce methyl or fluoro groups to modulate steric effects and metabolic stability.
  • Comparative SAR studies : Benchmark against analogs like N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide to identify critical pharmacophores .

Q. What experimental design principles optimize in vitro and in vivo studies for this compound?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., dose, exposure time, cell line variability).
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models.
  • Controlled negative/positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .

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